

Spectroscopic Characterization of 4-Fluoro-3-propylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: **4-Fluoro-3-propylbenzoic acid**

Cat. No.: **B1314723**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **4-Fluoro-3-propylbenzoic acid**, a valuable building block in pharmaceutical and materials science research. The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Fluoro-3-propylbenzoic acid**. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~11.5 - 12.5	br s	1H	-	COOH
~7.95	dd	1H	$J \approx 8.5, 2.0$	H-6
~7.85	ddd	1H	$J \approx 8.5, 4.5, 2.0$	H-2
~7.15	t	1H	$J \approx 8.5$	H-5
~2.65	t	2H	$J \approx 7.5$	-CH ₂ - (benzylic)
~1.65	sextet	2H	$J \approx 7.5$	-CH ₂ -
~0.95	t	3H	$J \approx 7.5$	-CH ₃

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~171	C=O
~164 (d, $^1\text{JCF} \approx 250$ Hz)	C-4
~133 (d, $^3\text{JCF} \approx 8$ Hz)	C-6
~131 (d, $^4\text{JCF} \approx 3$ Hz)	C-2
~129	C-1
~128 (d, $^2\text{JCF} \approx 20$ Hz)	C-3
~115 (d, $^2\text{JCF} \approx 22$ Hz)	C-5
~37	-CH ₂ - (benzylic)
~24	-CH ₂ -
~14	-CH ₃

Table 3: Predicted IR Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic Acid)
~2960, ~2870	Medium	C-H stretch (Aliphatic)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1610, ~1580	Medium	C=C stretch (Aromatic)
~1250	Strong	C-O stretch (Carboxylic Acid)
~1180	Strong	C-F stretch

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/z	Relative Intensity	Assignment
182	High	[M] ⁺ (Molecular Ion)
165	Medium	[M - OH] ⁺
153	Medium	[M - C ₂ H ₅] ⁺
137	High	[M - COOH] ⁺
109	Medium	[M - C ₃ H ₇ - CO] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like **4-Fluoro-3-propylbenzoic acid**. Actual parameters may need to be optimized based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time

of 4 seconds. 16 to 32 scans are typically averaged to obtain a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 125 MHz. A proton-decoupled pulse sequence is used. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

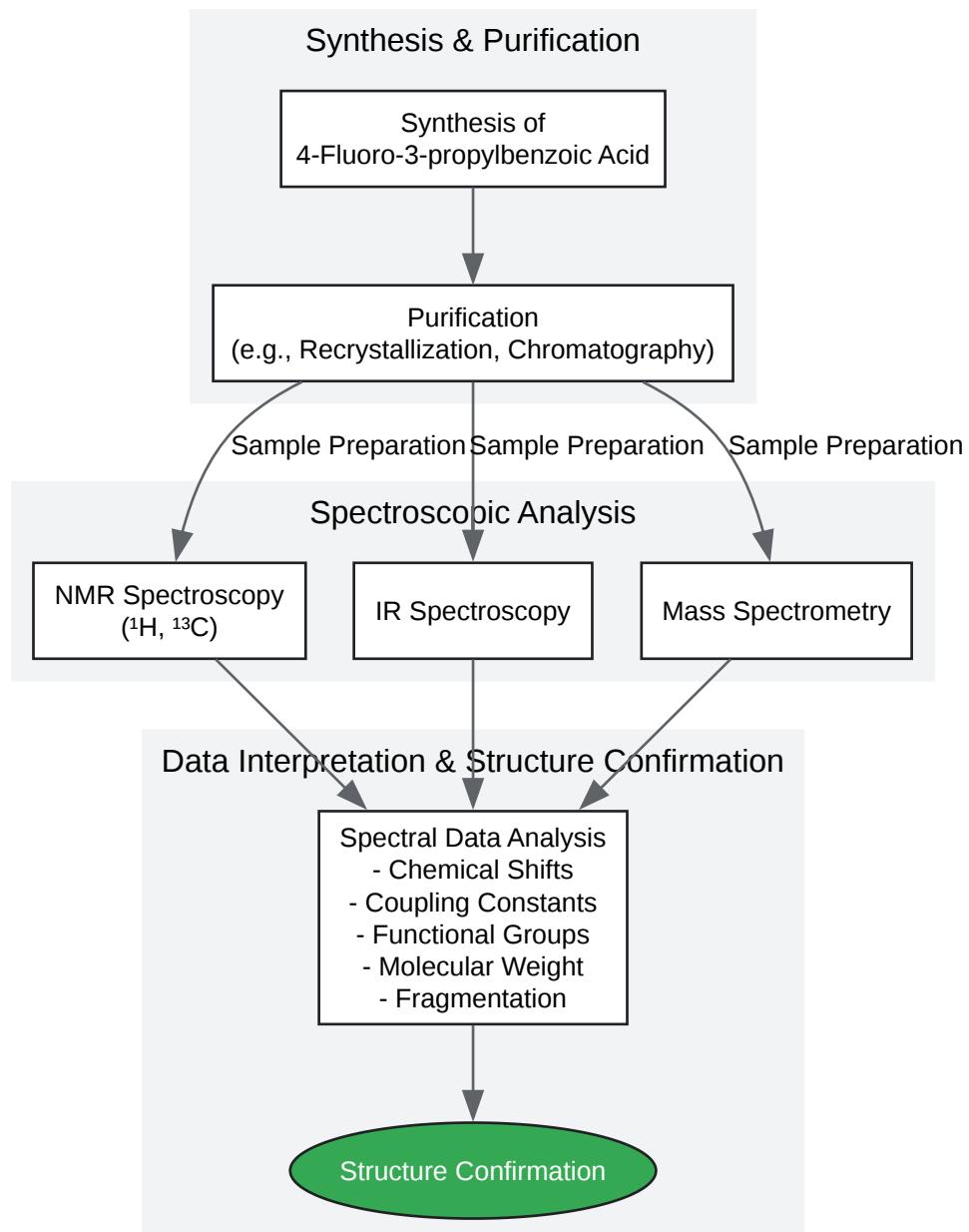
- Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Workflow for Spectroscopic Analysis of 4-Fluoro-3-propylbenzoic Acid

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Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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